molecular formula C19H26N2O2S B5785657 N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide

N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide

Cat. No. B5785657
M. Wt: 346.5 g/mol
InChI Key: UVDLHZQQTOEGRD-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, also known as NPS, is a small molecule that has been extensively studied for its pharmacological properties. It was first synthesized in the 1980s and has since been used in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide is not fully understood, but it is believed to act as a modulator of voltage-gated sodium channels. This modulation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. It has been shown to decrease pain and inflammation, reduce seizure activity, and improve cognitive function. This compound has also been shown to have cardioprotective effects, including a reduction in myocardial infarction size and improved cardiac function following ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its well-characterized pharmacological properties. It has been extensively studied and its effects on various systems are well-documented. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to neurotoxicity and cardiotoxicity, which can limit its use in certain experiments.

Future Directions

There are several areas of future research for N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide. One area is the development of more selective this compound analogs that target specific sodium channel subtypes or sigma-1 receptor isoforms. Another area is the investigation of this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's cardioprotective effects and to determine its potential use in the treatment of cardiovascular disease.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its pharmacological properties. Its well-characterized pharmacological properties make it a useful tool for scientific research, but its potential toxicity must be taken into consideration. Future research should focus on the development of more selective this compound analogs and the investigation of its potential use in the treatment of neurological and cardiovascular disorders.

Synthesis Methods

The synthesis of N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. The resulting product is then purified using column chromatography. The yield of this compound can vary depending on the reaction conditions used, but typically ranges from 50-70%.

Scientific Research Applications

N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been used in various scientific research applications, including studies on its effects on the central nervous system, cardiovascular system, and immune system. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-16-9-13-21(14-10-16)12-4-11-20-24(22,23)19-8-7-17-5-2-3-6-18(17)15-19/h2-3,5-8,15-16,20H,4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLHZQQTOEGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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